molecular formula C13H12N2O4S B8434701 2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid

2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B8434701
M. Wt: 292.31 g/mol
InChI Key: ZDSAIFQSCOXYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the thiazole ring, along with the benzyloxycarbonyl group, imparts unique chemical properties that make it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-aminothiazole with benzyloxycarbonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles.

Scientific Research Applications

2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzyloxycarbonyl group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid, known for its antimicrobial properties.

    Thiazole-4-acetic acid: Shares a similar thiazole ring structure but lacks the benzyloxycarbonyl group.

    Benzyloxycarbonyl derivatives: Compounds with similar protective groups used in peptide synthesis.

Uniqueness: this compound is unique due to the presence of both the thiazole ring and the benzyloxycarbonyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C13H12N2O4S/c16-11(17)6-10-8-20-12(14-10)15-13(18)19-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17)(H,14,15,18)

InChI Key

ZDSAIFQSCOXYAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2-Aminothiazol-4-yl)acetic acid (10 g, 63.2 mmol) was dissolved in 1,4-dioxane (100 mL) and aqueous NaOH (6 M, 100 mL), and the solution was cooled to 0° C. Benzyl chloroformate (20 mL, 82.2 mmol) was added, and the mixture was stirred at room temperature overnight. The mixture was diluted with diethyl ether, and the layers separated. The water layer was cooled to 0° C., and the pH adjusted to approximately 4 with aqueous HCl (6 M). The white precipitate formed was collected by vacuum filtration, washed with water and diethyl ether, and dried under vacuum to provide (2-benzyloxycarbonylaminothiazol-4-yl)acetic acid (7.5 g, 41%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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